molecular formula C16H18N2O2S B2668782 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1396860-43-7

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

Cat. No. B2668782
CAS RN: 1396860-43-7
M. Wt: 302.39
InChI Key: PQLIBKJGYYPWPN-UHFFFAOYSA-N
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Description

“1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” is a chemical compound with the molecular weight of 234.32 . The IUPAC name of this compound is “1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C12H14N2OS/c1-7-3-4-8(2)11-10(7)13-12(16-11)14-5-9(15)6-14/h3-4,9,15H,5-6H2,1-2H3" .


Molecular Structure Analysis

The molecular structure of “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol” are not fully detailed in the sources I found .

Scientific Research Applications

Antibacterial Potential

Compounds with structural similarities, specifically those involving azetidine-2-ones and thiazole derivatives, have been synthesized and tested for their antibacterial activities. For example, a study on monocyclic β-lactams containing thiazole pharmacophore sites showed significant antibacterial activity against a variety of microorganisms, including Staphylococcus aureus and Escherichia coli (Parvez et al., 2010). Similarly, azetidinones and thiazolidinones have been evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Mistry & Desai, 2006).

Synthesis Methodologies

Research has also focused on innovative synthesis methods for compounds with azetidine and thiazole moieties. For instance, microwave-assisted synthesis has been utilized for efficient production of nitrogen and sulfur-containing heterocyclic compounds, highlighting the method's advantages in terms of speed and efficiency compared to conventional methods (Mistry & Desai, 2006). Furthermore, studies have explored the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, offering new pathways for the development of cysteine derivative compounds with potential biological activities (Nötzel et al., 2001).

Antineoplastic Properties

Although direct antineoplastic activities for compounds exactly matching the query were not identified, research into related thieno[2,3-b]azepin-4-ones, due to their structural resemblance to compounds with potential antineoplastic effects, sheds light on the continuous search for new cancer treatment options. However, preliminary data for these specific compounds did not indicate significant activity (Koebel et al., 1975).

properties

IUPAC Name

[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-9-3-4-10(2)14-13(9)17-16(21-14)18-7-12(8-18)20-15(19)11-5-6-11/h3-4,11-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLIBKJGYYPWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

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